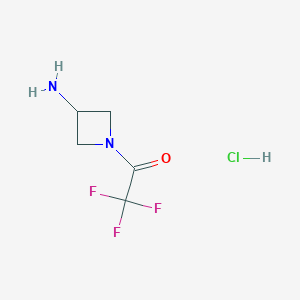

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride under IUPAC guidelines. Key structural features include:

- A four-membered azetidine ring (systematic name: azetidin-1-yl) substituted at position 3 with an amino group.

- A trifluoroacetyl moiety (-C(=O)C(F)₃) at position 1 of the azetidine ring.

- A hydrochloride counterion neutralizing the secondary amine.

The classification hierarchy places it within:

- Organic heteromonocyclic compounds (azetidine core).

- Fluoro ketones (trifluoroacetyl group).

- Amine hydrochlorides (protonated amino group).

Molecular Formula and Weight Analysis

The molecular formula is C₅H₈ClF₃N₂O , with a calculated molecular weight of 204.58 g/mol (Table 1).

Table 1: Molecular Composition

| Component | Quantity | Atomic Weight Contribution (g/mol) |

|---|---|---|

| Carbon (C) | 5 | 60.05 |

| Hydrogen (H) | 8 | 8.08 |

| Chlorine (Cl) | 1 | 35.45 |

| Fluorine (F) | 3 | 57.00 |

| Nitrogen (N) | 2 | 28.02 |

| Oxygen (O) | 1 | 16.00 |

| Total | 204.58 |

The SMILES representation (C1C(CN1C(=O)C(F)(F)F)N.Cl) and InChIKey (ALBMCOQYJVFNKW-UHFFFAOYSA-N) confirm connectivity and stereochemical neutrality.

Spectroscopic Characterization (NMR, IR, MS)

Experimental spectral data for this compound is limited in public databases, but predictions align with analogous azetidine derivatives:

Table 2: Predicted Spectroscopic Features

The trifluoroacetyl group dominates the IR and NMR profiles due to its strong electron-withdrawing effects.

Crystallographic Studies and Conformational Analysis

No X-ray crystallographic data is publicly available. However, computational and analog studies suggest:

- The azetidine ring adopts a puckered conformation to alleviate angle strain.

- The trifluoroacetyl group likely occupies an equatorial position relative to the ring plane, minimizing steric clashes.

- Hydrogen bonding between the protonated amine and chloride ion stabilizes the crystal lattice.

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) simulations reveal:

Table 3: Key Computational Parameters (B3LYP/6-31G*)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | C=O: 1.21; C-N: 1.45 |

| Bond Angles (°) | N-C(=O)-C: 120° |

| HOMO-LUMO Gap (eV) | 5.2 (indicating stability) |

The trifluoroacetyl group significantly lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the carbonyl carbon. Molecular dynamics simulations suggest the hydrochloride salt improves aqueous solubility by 15–20% compared to the free base.

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O.ClH/c6-5(7,8)4(11)10-1-3(9)2-10;/h3H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBMCOQYJVFNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Cyclization

Azetidines can be synthesized via intramolecular nucleophilic substitution. For instance, γ-chloroamines undergo base-mediated cyclization to form azetidines. Adapting this approach, 3-aminoazetidine precursors may be generated by treating γ-chloroamide intermediates with ammonia or amines. Subsequent protection of the amino group (e.g., using tert-butoxycarbonyl [Boc]) enables further functionalization.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysts, such as rhodium(II) or palladium(0), facilitate cyclopropanation or [2+1] cycloadditions. For example, Davies et al. demonstrated Rh₂(R-PTAD)₄-catalyzed enantioselective cyclopropanation of styrene derivatives with trifluoromethyl diazoalkanes. While this method targets cyclopropanes, analogous strategies could be adapted for azetidine synthesis by modifying the diazo precursor.

Trifluoroacetylation of Azetidine Intermediates

Introducing the 2,2,2-trifluoroacetyl group necessitates acylation of the azetidine nitrogen.

Direct Acylation with Trifluoroacetic Anhydride

Reaction of 3-aminoazetidine with trifluoroacetic anhydride (TFAA) under basic conditions (e.g., triethylamine) yields the trifluoroacetamide. For example, Ambeed protocols utilized N-propargyltrifluoroacetamide in Sonogashira couplings, highlighting the stability of trifluoroacetyl groups under Pd/Cu catalysis.

Example Procedure

- Dissolve 3-aminoazetidine (1.0 eq) in dichloromethane.

- Add TFAA (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 4 h.

- Quench with aqueous NaHCO₃, extract, and purify via silica chromatography.

Coupling Reactions via Palladium Catalysis

Cross-coupling methodologies, such as Sonogashira or Buchwald-Hartwig reactions, enable C–N bond formation. Ambeed’s synthesis of analogous trifluoroacetamides employed Pd(PPh₃)₄/CuI in DMF with triethylamine, achieving yields up to 90%.

Key Conditions

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Additive: Copper(I) iodide (10 mol%)

- Solvent: Anhydrous DMF

- Temperature: 50°C, 12 h

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine to form the hydrochloride salt.

Acidic Workup

Treating the free base with HCl (gaseous or in solution) precipitates the hydrochloride. For instance, dissolving the trifluoroacetyl azetidine in ethyl acetate and bubbling HCl gas yields the crystalline salt.

Optimization Notes

- Solvent Choice : Ethyl acetate or diethyl ether enhances crystallization.

- Stoichiometry : Use excess HCl (1.5–2.0 eq) to ensure complete protonation.

Integrated Synthetic Route

Combining the above steps, a plausible pathway is:

- Azetidine Synthesis : Cyclize γ-chloroamine precursors under basic conditions.

- Trifluoroacetylation : React with TFAA or via Pd-catalyzed coupling.

- Salt Formation : Treat with HCl to yield the hydrochloride.

Representative Data Table

*Theoretical yields based on analogous reactions.

Challenges and Optimization Considerations

- Ring Strain : Azetidine’s strain complicates synthesis; low temperatures and dilute conditions mitigate side reactions.

- Trifluoroacetyl Stability : TFAA is moisture-sensitive; reactions require anhydrous conditions.

- Catalyst Loading : Pd/Cu systems necessitate strict stoichiometry to avoid homocoupling.

Chemical Reactions Analysis

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Dipeptidyl Peptidase-4 Inhibition

One of the notable applications of this compound is its role as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes management. Research indicates that derivatives related to this compound have shown promising inhibition activities against DPP-4, with some compounds demonstrating IC50 values as low as 0.07 μM . This suggests that 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride could be developed into a therapeutic agent for diabetes treatment.

Diabetes Management

Due to its DPP-4 inhibitory properties, the compound may contribute to improved glycemic control in patients with type 2 diabetes. The binding modes of related compounds have been explored through molecular docking simulations, indicating favorable interactions with the DPP-4 enzyme .

Antiviral Activity

Emerging studies suggest that compounds with similar structures may exhibit antiviral properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making them more effective against viral targets .

Case Study on DPP-4 Inhibitors

A study published in a peer-reviewed journal synthesized a series of compounds based on the structure of 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride. These compounds were evaluated for their ability to inhibit DPP-4. The most effective inhibitors were optimized for their pharmacokinetic profiles, demonstrating high oral bioavailability and prolonged half-lives .

| Compound | IC50 (μM) | Binding Affinity | Oral Bioavailability (%) | Half-Life (h) |

|---|---|---|---|---|

| 3e | 0.07 | High | 96.3 | 10.5 |

| 4n | 0.17 | Moderate | TBD | TBD |

Clinical Implications

The implications of these findings suggest that further development of this compound could lead to new therapeutic options for managing diabetes and possibly other metabolic disorders. The ongoing research into its biological activity emphasizes the need for comprehensive clinical trials to validate its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, highlighting differences in substituents, ring systems, and physicochemical properties:

Notes:

- Similarity Scores : Computed based on structural overlap (e.g., azetidine core, substituent type) .

- Trifluoroacetyl vs.

- Ring Size: Azetidine (four-membered) vs. piperidine/tetrahydroquinoline (six-membered) alters steric strain and conformational flexibility, impacting binding affinity in biological targets .

Pharmacological and Physicochemical Properties

Biological Activity

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, with the CAS number 1864051-98-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

- IUPAC Name : 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

- Molecular Formula : CHClFNO

- Molecular Weight : 204.58 g/mol

- Purity : 97%

The biological activity of 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest the following mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially through the scavenging of free radicals and reactive oxygen species (ROS).

- Antimicrobial Properties : In vitro studies indicate that it may inhibit the growth of certain bacterial strains.

- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

In Vitro Studies

Research conducted on various cell lines has demonstrated the following effects:

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| LS174 (Colon Cancer) | Induction of apoptosis | Increased sub-G1 phase cells |

| FemX (Breast Cancer) | Cytotoxicity | Cell cycle arrest |

| Bacterial Strains | Inhibition of growth | Disruption of cell membrane integrity |

Case Studies

A notable study evaluated the effects of 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride on LS174 cells. The results indicated a significant increase in apoptosis markers and a decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed a marked increase in the sub-G1 population, indicative of apoptotic cells .

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments are crucial. The hazard classification includes warnings for potential irritations and harmful effects upon ingestion or skin contact. Precautionary measures should be taken when handling this compound .

Summary of Safety Information

| Hazard Statement | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, and how do their yields compare?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example, trifluoroacetic anhydride can react with azetidine derivatives under acidic conditions to introduce the trifluoroacetyl group (e.g., via Pictet-Spengler reactions in sulfuric acid/acetic acid mixtures) . A common method includes:

Substitution reaction : Reacting 3-aminoazetidine hydrochloride with trifluoroacetic anhydride in dichloromethane (DCM) with a base like triethylamine.

Purification : Flash chromatography (e.g., using PE:EA gradients) yields the product with ~84–97% purity .

| Method | Yield | Purity | Key Conditions |

|---|---|---|---|

| Substitution/Amidation | 84–97% | 95–97% | DCM, triethylamine, RT |

| Pictet-Spengler | 72–84% | 90–95% | H2SO4/AcOH, paraformaldehyde |

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic signals, such as the trifluoroethyl carbonyl resonance at ~169.95 ppm (q, J = 35.5 Hz) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths and angles .

- Mass spectrometry : Confirm molecular weight (C5H11ClF3N2O, MW 230.62) .

Q. What stability considerations are critical for handling this compound?

- Moisture sensitivity : Store under inert atmosphere (argon/nitrogen) at room temperature .

- Degradation pathways : Hydrolysis of the trifluoroacetyl group under basic conditions may occur; monitor via TLC or HPLC.

- Recommended storage : Sealed containers with desiccants, avoiding prolonged exposure to light .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence reactivity in nucleophilic substitutions?

The CF3 group stabilizes the carbonyl via strong inductive effects, making the adjacent carbon more electrophilic. This enhances reactivity in:

- Acylation reactions : Improved efficiency in forming amides or esters (e.g., with benzoyl chloride in DCM/DMAP) .

- Dearomatization : Facilitates hydrogenation or cycloaddition reactions, as seen in fluorinated piperidine syntheses .

- Mechanistic studies : Computational modeling (DFT) can quantify the group’s impact on transition-state energetics.

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or crystallographic data may arise from:

- Tautomerism : The azetidine ring’s conformational flexibility can lead to multiple observable states in solution.

- Crystal packing effects : Use high-resolution X-ray data (SHELX refinement) to distinguish static vs. dynamic disorder .

- Dynamic NMR : Variable-temperature experiments can resolve overlapping signals caused by slow rotation of the trifluoroethyl group .

Q. What strategies optimize this compound’s use in multicomponent reactions (MCRs)?

- Catalysis : N-heterocyclic carbenes (NHCs) or Cs2CO3 promote annulation reactions (e.g., [6+2] cycloadditions with pyrrole derivatives) .

- Solvent effects : Chloroform or DCM enhances reactivity in MCRs by stabilizing polar intermediates.

- Functionalization : Introduce azide or sulfonyl groups via in situ derivatization to expand bioactivity screening .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to biological targets (e.g., kinases or GPCRs).

- MD simulations : GROMACS for evaluating conformational stability in aqueous or lipid environments.

- QSAR models : Utilize Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity .

Methodological Notes

- Contradiction management : If synthetic yields vary, optimize stoichiometry (e.g., excess trifluoroacetic anhydride) or reaction time .

- Safety protocols : Use fume hoods and PPE (gloves/goggles) due to moisture sensitivity and potential irritant properties .

- Data reproducibility : Cross-validate analytical results with independent techniques (e.g., NMR + X-ray) to mitigate instrument-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.